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5-Tert-butyl-1,2-oxazole-4-carbaldehyde Documentation Hub

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  • Product: 5-Tert-butyl-1,2-oxazole-4-carbaldehyde
  • CAS: 1496866-52-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 5-tert-butyl-4-formylisoxazole

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 5-tert-butyl-4-form...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 5-tert-butyl-4-formylisoxazole. As a molecule of interest in medicinal chemistry and synthetic organic chemistry, a thorough understanding of its physical characteristics is paramount for its synthesis, purification, handling, and application in further research and development. This document outlines the predicted physicochemical properties, provides detailed experimental protocols for their determination, and discusses the expected spectroscopic signatures for structural elucidation and quality control. The methodologies and analyses presented herein are grounded in established principles and supported by data from analogous chemical structures, offering a robust framework for researchers working with this and related isoxazole derivatives.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of commercial drugs and biologically active compounds.[1][2] The unique electronic properties of the isoxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of novel therapeutic agents.[3] The introduction of various substituents onto the isoxazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The title compound, 5-tert-butyl-4-formylisoxazole, incorporates a sterically demanding tert-butyl group and a reactive formyl (aldehyde) functionality, suggesting its potential as a versatile building block in organic synthesis.

Molecular Structure and Core Physical Properties

The chemical structure of 5-tert-butyl-4-formylisoxazole is presented below:

G cluster_synthesis Proposed Synthesis cluster_characterization Spectroscopic Characterization 5-tert-butylisoxazole 5-tert-butylisoxazole Formylation Reaction Formylation Reaction 5-tert-butylisoxazole->Formylation Reaction Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->Formylation Reaction Hydrolysis Hydrolysis Formylation Reaction->Hydrolysis Purification (Chromatography) Purification (Chromatography) Hydrolysis->Purification (Chromatography) 5-tert-butyl-4-formylisoxazole 5-tert-butyl-4-formylisoxazole Purification (Chromatography)->5-tert-butyl-4-formylisoxazole IR IR Spectroscopy 5-tert-butyl-4-formylisoxazole->IR MS Mass Spectrometry 5-tert-butyl-4-formylisoxazole->MS NMR NMR Spectroscopy (¹H, ¹³C) 5-tert-butyl-4-formylisoxazole->NMR Structure_Confirmation Structure Confirmation IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: Proposed workflow for the synthesis and characterization of 5-tert-butyl-4-formylisoxazole.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and physical characterization of 5-tert-butyl-4-formylisoxazole. These protocols are based on standard laboratory techniques and should be adapted as necessary based on reaction monitoring and preliminary results.

Synthesis via Vilsmeier-Haack Reaction (Generalized Protocol)

This procedure outlines the formylation of an isoxazole precursor.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent. [4][5]3. Substrate Addition: Dissolve 5-tert-butylisoxazole (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, warm the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Determination of Physical Properties
  • Sample Preparation: Place a small amount of the purified, dry crystalline solid into a capillary tube, sealed at one end.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

  • Sample Preparation: Place a small amount of the purified liquid into a small test tube.

  • Apparatus Setup: Invert a sealed capillary tube (sealed end up) into the liquid.

  • Heating: Heat the test tube in a heating block or oil bath.

  • Observation: Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

  • Measurement: Slowly cool the apparatus. The boiling point is the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube.

  • Solvent Screening: To a series of small vials, each containing approximately 10 mg of the compound, add 1 mL of various solvents (e.g., water, hexanes, toluene, dichloromethane, ethyl acetate, acetone, methanol, DMSO).

  • Observation: Agitate the vials at room temperature and observe the solubility. Classify as soluble, sparingly soluble, or insoluble.

  • Quantitative Measurement (Optional): For a specific solvent, prepare a saturated solution. Filter the solution to remove any undissolved solid. Evaporate a known volume of the filtrate to dryness and weigh the residue to determine the concentration.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-tert-butyl-4-formylisoxazole based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet1H-CHOAldehydic protons are highly deshielded and typically appear in this region. [6]
~8.5Singlet1HIsoxazole H-3The proton on the isoxazole ring is in an electron-deficient environment.
~1.4Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. [3]
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~185C=O (aldehyde)The carbonyl carbon of an aldehyde is typically found in this downfield region. [7][8]
~170Isoxazole C-5Carbon bearing the tert-butyl group.
~155Isoxazole C-3The carbon adjacent to the nitrogen and doubly bonded to it.
~115Isoxazole C-4Carbon bearing the formyl group.
~33-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~28-C(CH₃ )₃The three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~2960C-H stretchtert-butyl group
~2870, ~2770C-H stretchAldehyde
~1700C=O stretchAldehyde
~1600C=N stretchIsoxazole ring
~1460C=C stretchIsoxazole ring
Mass Spectrometry
m/z ValueInterpretation
169[M]⁺, Molecular ion peak
154[M - CH₃]⁺, Loss of a methyl group
141[M - CO]⁺ or [M - N]⁺, fragmentation of the isoxazole ring
112[M - C(CH₃)₃]⁺, Loss of the tert-butyl group
57[C(CH₃)₃]⁺, tert-butyl cation

The mass spectrum of isoxazoles is characterized by the cleavage of the weak N-O bond, leading to a predictable fragmentation pattern that can be used for structural confirmation. [9][10]

Safety and Handling

While specific toxicological data for 5-tert-butyl-4-formylisoxazole is not available, it should be handled with the standard precautions for laboratory chemicals. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 5-tert-butyl-4-formylisoxazole. By combining theoretical predictions with established experimental protocols and expected spectroscopic data, this document serves as a valuable resource for researchers. The provided methodologies for synthesis and characterization offer a clear path for obtaining and verifying this compound, facilitating its use in further scientific exploration and drug discovery endeavors.

References

A comprehensive list of references that informed this technical guide is provided below.

  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. (n.d.).
  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview. (n.d.). Benchchem.
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (n.d.).
  • 3-Amino-5-tert-butylisoxazole 55809-36-4 wiki. (n.d.). Guidechem.
  • CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole. (n.d.). CymitQuimica.
  • Isoxazole. (n.d.). Solubility of Things.
  • 3-Amino-5-tert-butylisoxazole, 97% 25 g. (n.d.). Thermo Scientific Chemicals.
  • MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC.
  • ¹H-NMR and ¹⁹F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d₆). (n.d.).
  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. (n.d.).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PMC.
  • 3-Amino-5-tert-butylisoxazole 97 55809-36-4. (n.d.). Sigma-Aldrich.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). PMC.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024).
  • 3-tert-butyl-5-phenyl-4,5-dihydroisoxazole - C13H17NO, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.
  • 3-Amino-5-tert-butylisoxazole - High purity. (n.d.). Georganics.
  • Metalation Reactions of Isoxazoles and Benzoisoxazoles. (n.d.).
  • NMR Chemical Shifts. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest.
  • Fe‐catalyzed ring opening isoxazoles. (n.d.).
  • Table S1.
  • 1H NMR Chemical Shift. (n.d.).
  • Diversity points of substituted isoxazoles. (n.d.).
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • Tables For Organic Structure Analysis. (n.d.).
  • 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4). (n.d.). Fluorochem.
  • Nitrile. (n.d.). Wikipedia.
  • 13C NMR Chemical Shifts in Formic Acid of Some Widely Used Labor
  • 13C NMR Chemical Shift. (n.d.).
  • 59669-59-9(3-TERT-BUTYLISOXAZOL-5-AMINE) Product Description. (n.d.). ChemicalBook.
  • 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. (n.d.). PubChem.

Sources

Exploratory

Comparative Analysis of Azole Scaffolds: 5-tert-butyl-1,2-oxazole vs. 1,3-Oxazole Derivatives

Executive Summary In medicinal chemistry, the selection between isomeric azole scaffolds—specifically 1,2-oxazoles (isoxazoles) and 1,3-oxazoles —is rarely arbitrary. It is a strategic decision dictating physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the selection between isomeric azole scaffolds—specifically 1,2-oxazoles (isoxazoles) and 1,3-oxazoles —is rarely arbitrary. It is a strategic decision dictating physicochemical profiles, metabolic stability, and vector orientation.

This guide provides a technical deep-dive into the structural and synthetic divergences between these two scaffolds, with a specific focus on the 5-tert-butyl-1,2-oxazole moiety. This specific derivative represents a "privileged structure" where the tert-butyl group serves a dual purpose: modulating lipophilicity and sterically shielding the metabolically vulnerable 5-position.

Part 1: Physicochemical & Structural Divergence

The fundamental difference lies in the heteroatom arrangement, which drastically alters electronic distribution and reactivity.[1]

Electronic Architecture & Basicity

The proximity of the oxygen and nitrogen atoms in the 1,2-oxazole creates a unique electronic environment compared to the 1,3-arrangement.

Feature1,2-Oxazole (Isoxazole)1,3-OxazoleImpact on Drug Design
Heteroatom Position Adjacent (N-O bond)Separated by C2Defines vector geometry for H-bonding.
Basicity (pKa of conjugate acid) ~ -3.0 (Very Weak Base)~ 0.8 (Weak Base)1,3-oxazoles are better H-bond acceptors.[2]
Dipole Moment ~ 2.9 D~ 1.5 DIsoxazoles are more polar; impact on solubility.[2]
Aromaticity Lower resonance energyHigher resonance energy1,3-oxazoles are generally more stable to reduction.[2]
Metabolic Liability N-O bond cleavage (Reductive)C2-H acidity / Ring opening (Hydrolytic)Determines metabolic soft spots.[2]
The Strategic Role of the 5-tert-butyl Group

In 1,2-oxazoles, the C5 position is electronically susceptible to metabolic oxidation. Introducing a bulky tert-butyl group at C5 confers two critical advantages:

  • Metabolic Blockade: It sterically hinders Cytochrome P450 enzymes from accessing the C5 carbon, preventing the formation of reactive intermediates.[2]

  • Lipophilic Anchor: It increases logP, facilitating hydrophobic pocket occupancy in target proteins (e.g., COX-2 inhibitors like Valdecoxib).[2]

Part 2: Synthetic Methodologies & Protocols[3][4]

The synthesis of these scaffolds requires distinct strategies. Regioselectivity is the primary challenge for 1,2-oxazoles, while 1,3-oxazoles often utilize multicomponent reactions.

Visualization: Synthetic Decision Logic

The following diagram illustrates the decision pathways for synthesizing these scaffolds.

AzoleSynthesis Start Target Scaffold Selection Isoxazole 1,2-Oxazole (Isoxazole) Start->Isoxazole N-O Bond Req. Oxazole 1,3-Oxazole Start->Oxazole 1,3-Spacing Req. Condensation Cyclocondensation (Hydroxylamine + 1,3-Dicarbonyl) Isoxazole->Condensation VanLeusen Van Leusen Reaction (TosMIC + Aldehyde) Oxazole->VanLeusen C5-Substituted Robinson Robinson-Gabriel (2-acylaminoketone dehydration) Oxazole->Robinson 2,5-Disubstituted RegioControl Regioselectivity Control (pH & Sterics) Condensation->RegioControl Critical Step Prod_Iso 5-tert-butyl-1,2-oxazole RegioControl->Prod_Iso Attack at Me-CO Prod_Ox 5-substituted-1,3-oxazole VanLeusen->Prod_Ox Robinson->Prod_Ox

Caption: Synthetic logic flow for selecting regioselective pathways in azole construction.

Protocol A: Regioselective Synthesis of 3-Methyl-5-tert-butylisoxazole

Objective: Synthesize the 5-tert-butyl derivative from pivaloylacetone. Mechanism: The regiochemistry is dictated by the nucleophilic attack of hydroxylamine (


). The nitrogen of 

attacks the more electrophilic and less hindered carbonyl. In pivaloylacetone (

), the methyl ketone is more reactive than the bulky tert-butyl ketone.

Materials:

  • Pivaloylacetone (1 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Ethanol (Solvent)[3]

  • Sodium Hydroxide (NaOH) or Pyridine (Base)

Step-by-Step Protocol:

  • Preparation: Dissolve pivaloylacetone (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydroxylamine hydrochloride (11 mmol) to the solution.

  • pH Adjustment (Critical): Add Pyridine (12 mmol) or aqueous NaOH to neutralize the HCl. Note: Strongly basic conditions can sometimes promote side reactions; pyridine is often preferred for milder buffering.[2]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Resuspend residue in water and extract with Ethyl Acetate (3x). Wash organic layer with brine.[2][4]

  • Purification: Dry over

    
     and concentrate. Purify via silica gel column chromatography.
    
  • Validation:

    • Expected Product: 3-methyl-5-tert-butylisoxazole.[2]

    • NMR Signature: Look for the tert-butyl singlet (~1.3 ppm) and the distinctive C4-H singlet (~6.0 ppm).

Protocol B: Van Leusen Synthesis of 5-Aryl-1,3-Oxazole

Objective: Synthesize a 5-substituted oxazole using Tosylmethyl Isocyanide (TosMIC). Mechanism: A [3+2] cycloaddition followed by elimination of sulfinic acid.[2]

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1 eq)

  • TosMIC (1 eq)

  • Potassium Carbonate (

    
    ) (2 eq)
    
  • Methanol (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve the aldehyde (10 mmol) and TosMIC (10 mmol) in Methanol (30 mL).

  • Cyclization: Add

    
     (20 mmol). The reaction is often exothermic; add base slowly.[2]
    
  • Reflux: Heat to reflux for 2–4 hours.

  • Workup: Remove solvent.[2][4] Add water to precipitate the product or extract with DCM.[2]

  • Validation:

    • Key Feature: This method specifically yields 5-substituted oxazoles, leaving C4 unsubstituted (H).[2]

    • NMR Signature: C2-H (~7.9 ppm) and C4-H (~7.3 ppm) singlets are characteristic.[2]

Part 3: Medicinal Chemistry & Pharmacology[1][3][6][7][8][9][10]

Metabolic Stability Profiles

The choice between these scaffolds often comes down to metabolic liabilities.[2]

  • 1,2-Oxazole (Isoxazole):

    • Liability: The N-O bond is weak (~55 kcal/mol).[2] Under reductive metabolic conditions (reductases), the ring can open to form an

      
      -enamino ketone.[2]
      
    • Mitigation: The 5-tert-butyl group is crucial here.[2] It does not stabilize the N-O bond electronically, but it provides a massive steric shield, preventing enzymes from approaching the ring face required for reduction or oxidation.

  • 1,3-Oxazole:

    • Liability: The C2 position is acidic.[2] While generally stable to reduction, oxazoles can undergo ring opening under hydrolytic conditions or via CYP450 oxidation to form reactive dicarbonyl species (toxicity risk).[2]

Bioisosterism & Binding
  • Isoxazoles are often used as bioisosteres for carboxylic acids (when substituted with -OH) or amides.[2] The 5-tert-butyl group specifically mimics large hydrophobic pockets (e.g., the hydrophobic channel in COX-2).

  • Oxazoles are frequently used as peptide bond mimetics (cis-amide mimics) due to the geometry of the 1,3-substitution.

Visualization: Structure-Activity Relationship (SAR)

This diagram outlines the SAR implications of substituting the azole core.

SAR_Logic Core Azole Scaffold Iso 1,2-Oxazole Core->Iso Ox 1,3-Oxazole Core->Ox Iso_Red Risk: Reductive Ring Opening Iso->Iso_Red Iso_tBu Solution: 5-tert-butyl Iso_Red->Iso_tBu Steric Shield Iso_Bind Effect: Hydrophobic Anchor Iso_tBu->Iso_Bind Ox_Acid Risk: C2 Acidity/Hydrolysis Ox->Ox_Acid Ox_Pep Use: Peptide Mimetic Ox->Ox_Pep

Caption: SAR decision tree highlighting risks and mitigation strategies for azole scaffolds.

References

  • BenchChem. (2025).[1][2][4] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2020).[2] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.[2] Retrieved from

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Retrieved from

  • Beilstein Journals. (2012). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein J. Org.[2] Chem., 8, 1233–1240.[2] Retrieved from

  • Zhang, J.Y., et al. (2004).[2] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from

Sources

Foundational

5-tert-butyl-1,2-oxazole-4-carbaldehyde molecular weight and formula

Technical Monograph: 5-tert-butyl-1,2-oxazole-4-carbaldehyde Part 1: Executive Summary 5-tert-butyl-1,2-oxazole-4-carbaldehyde (also known as 5-tert-butylisoxazole-4-carboxaldehyde) is a critical heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-tert-butyl-1,2-oxazole-4-carbaldehyde

Part 1: Executive Summary

5-tert-butyl-1,2-oxazole-4-carbaldehyde (also known as 5-tert-butylisoxazole-4-carboxaldehyde) is a critical heterocyclic building block in modern medicinal chemistry. Distinguished by the steric bulk of the tert-butyl group and the versatile reactivity of the C4-formyl handle, this molecule serves as a linchpin in the synthesis of high-affinity kinase inhibitors, particularly for FLT3 (FMS-like tyrosine kinase 3) targets implicated in acute myeloid leukemia (AML).

This guide provides a comprehensive technical analysis of its physicochemical properties, industrial-scale synthesis via the Vilsmeier-Haack manifold, and downstream applications in fragment-based drug discovery (FBDD).

Part 2: Chemical Identity & Physicochemical Profile

The steric demand of the tert-butyl group at position 5 imparts significant metabolic stability to the isoxazole ring, protecting it from nucleophilic attack and enzymatic degradation, while the aldehyde at position 4 remains highly reactive for diversifications.

Parameter Technical Specification
IUPAC Name 5-tert-butyl-1,2-oxazole-4-carbaldehyde
Common Name 5-tert-butylisoxazole-4-carbaldehyde
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Number Note: Isomer specific. Often referenced as 1187173-72-3 (oxazole isomer) in generic databases; verify specific isoxazole CAS (e.g., 154160-84-2 range) with supplier.
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
pKa (Calculated) ~ -2.5 (conjugate acid of isoxazole nitrogen)

Part 3: Synthetic Methodology (The Vilsmeier-Haack Route)

The most robust route to 5-tert-butyl-1,2-oxazole-4-carbaldehyde avoids the unstable 5-tert-butylisoxazole precursor. Instead, it utilizes a "construction-functionalization" approach starting from pinacolone (3,3-dimethyl-2-butanone).

Reaction Logic
  • Vilsmeier-Haack Formylation : Pinacolone reacts with the Vilsmeier reagent (DMF/POCl₃) to generate a

    
    -chlorovinyl aldehyde intermediate. This step introduces the carbon required for the C4-aldehyde and the C5-chlorine leaving group.
    
  • Cyclocondensation : Treatment with hydroxylamine (NH₂OH) effects cyclization. The nitrogen attacks the electrophilic center, displacing chloride and closing the ring to form the isoxazole core with the aldehyde in situ.

Step-by-Step Protocol

Reagents:

  • Pinacolone (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃, 2.5 equiv)

  • Dimethylformamide (DMF, 3.0 equiv)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.2 equiv)

Workflow:

  • Reagent Formation : Cool DMF to 0°C under N₂ atmosphere. Add POCl₃ dropwise to generate the Vilsmeier salt (white precipitate may form).

  • Substrate Addition : Add pinacolone dropwise, maintaining temperature <10°C.

  • Heating : Warm to 70–80°C for 4–6 hours. The solution typically turns dark orange/red.

  • Quench & Cyclization : Pour the reaction mixture onto crushed ice/water. Add NH₂OH·HCl immediately.

  • pH Adjustment : Neutralize with NaOAc or NaHCO₃ to pH ~5–6 to facilitate cyclization. Stir at room temperature for 12 hours.

  • Isolation : Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification : Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

Synthesis Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Intermediate β-chlorovinyl aldehyde (Intermediate) Pinacolone->Intermediate Formylation (80°C) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Intermediate Product 5-tert-butyl-1,2-oxazole- 4-carbaldehyde Intermediate->Product Cyclocondensation (-HCl) Hydroxylamine NH2OH·HCl (Cyclizing Agent) Hydroxylamine->Product

Caption: Figure 1. One-pot synthesis of 5-tert-butyl-1,2-oxazole-4-carbaldehyde via Vilsmeier-Haack conditions.

Part 4: Reactivity & Functionalization

The C4-aldehyde is a versatile "warhead" for divergent synthesis. In drug discovery, this moiety is rarely the endpoint; it is a gateway to polar pharmacophores.

Key Transformations
  • Reductive Amination : Reaction with primary amines and NaBH(OAc)₃ yields secondary amines, a common motif in kinase inhibitors (e.g., connecting to a solubilizing morpholine tail).

  • Oxidation : Conversion to the carboxylic acid (using NaClO₂/Pinnick oxidation) allows for amide coupling.

  • Wittig/Horner-Wadsworth-Emmons : Extension of the carbon chain to form vinyl-linked inhibitors.

Reactivity Pathway Diagram

Reactivity Core 5-tert-butyl-1,2-oxazole- 4-carbaldehyde Amine Secondary Amines (Reductive Amination) Core->Amine R-NH2 / NaBH(OAc)3 Acid Carboxylic Acid (Pinnick Oxidation) Core->Acid NaClO2 / NaH2PO4 Alkene Vinyl Derivatives (Wittig Reaction) Core->Alkene Ph3P=CH-R Oxime Oximes/Nitriles (Condensation) Core->Oxime NH2OH / Dehydration

Caption: Figure 2. Divergent synthesis pathways from the C4-aldehyde handle.

Part 5: Applications in Drug Discovery

The 5-tert-butylisoxazole moiety is a privileged scaffold. It functions as a bioisostere for phenyl and pyridine rings, offering improved solubility and a distinct electrostatic profile.

  • FLT3 Inhibitors : The scaffold is structurally homologous to the urea-linked core of Quizartinib (AC220) . While Quizartinib uses the aminobenzothiazole linked to the isoxazole, the aldehyde precursor is essential for synthesizing analogs where the urea linkage is replaced by methylene-amine linkers to improve hydrolytic stability.

  • Metabolic Stability : The tert-butyl group blocks the C5 position from metabolic oxidation (a common clearance route for unsubstituted isoxazoles), significantly extending the half-life (

    
    ) of the parent drug.
    

Part 6: References

  • Vilsmeier, A., & Haack, A. (1927).[1][2] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220). Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications.

  • PubChem Compound Summary. Isoxazole-4-carbaldehyde derivatives. National Center for Biotechnology Information.

Sources

Exploratory

safety data sheet (SDS) for 5-tert-butylisoxazole-4-carbaldehyde

This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) interpretation for 5-tert-butylisoxazole-4-carbaldehyde . It is designed for researchers and drug development professionals requiring act...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier and Safety Data Sheet (SDS) interpretation for 5-tert-butylisoxazole-4-carbaldehyde . It is designed for researchers and drug development professionals requiring actionable safety, handling, and stability data for this specific heterocyclic building block.

Executive Summary & Chemical Context

5-tert-butylisoxazole-4-carbaldehyde is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical scaffolds. Its structural combination of a lipophilic tert-butyl group and a reactive aldehyde moiety at the 4-position makes it a critical "handle" for further functionalization—typically via reductive amination, Knoevenagel condensation, or oxidation to the corresponding carboxylic acid.

Due to its specific substitution pattern, this compound exhibits unique stability profiles compared to its methyl-substituted analogs. This guide synthesizes data from structural structure-activity relationships (SAR) and standard safety protocols for functionalized isoxazoles.

Chemical Identity Table
ParameterDetail
Chemical Name 5-tert-butylisoxazole-4-carbaldehyde
Synonyms 4-Formyl-5-tert-butylisoxazole; 5-(1,1-dimethylethyl)-4-isoxazolecarboxaldehyde
Functional Class Heterocyclic Aldehyde / Drug Discovery Building Block
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Predicted CAS Not widely listed; treat as novel chemical entity (NCE)
Physical State Low-melting solid or viscous oil (Batch dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Hazard Identification (GHS Classification)

Based on SAR analysis of 3,5-disubstituted isoxazole-4-carbaldehydes.

Core Hazards

The aldehyde functionality drives the primary reactivity hazards (oxidation), while the isoxazole core contributes to potential sensitization.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2][1]

    • H227: Combustible liquid/solid (if flash point < 93°C).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2][3]

  • P280: Wear protective gloves/eye protection/face protection.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Expert Handling & Storage Protocols

Causality of Protocol: The 4-formyl group on the electron-deficient isoxazole ring is susceptible to autoxidation to the carboxylic acid (5-tert-butylisoxazole-4-carboxylic acid). The tert-butyl group provides steric bulk, slightly mitigating nucleophilic attack at the 5-position, but the aldehyde remains the critical stability failure point.

Storage Architecture
  • Atmosphere: Must be stored under Argon or Nitrogen . Oxygen exposure accelerates degradation.

  • Temperature: 2–8°C (Refrigerated) . Room temperature storage is acceptable for short durations (<24h) during active synthesis but degrades purity over weeks.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the compound is in oil form (trace metal catalysis of aldehydes).

Stability Logic Diagram

The following diagram illustrates the degradation pathways and the logic behind the storage requirements.

StorageLogic cluster_prevention Prevention Protocol Compound 5-tert-butylisoxazole- 4-carbaldehyde Acid Degradation Product: Carboxylic Acid Compound->Acid Oxidation (Irreversible) Hydrate Gem-Diol (Reversible) Compound->Hydrate Equilibrium Oxygen Atmospheric O2 Oxygen->Compound Autoxidation Light UV/Vis Light Light->Compound Radical Initiation Moisture H2O (Trace) Moisture->Compound Hydration Argon Store under Argon Cold Temp < 8°C

Caption: Causal relationship between environmental factors and chemical degradation, dictating the requirement for inert gas and cold storage.

Emergency Response & First Aid

This section outlines a self-validating response system. The "Validation" step ensures the intervention was effective.

Exposure RouteImmediate Action ProtocolValidation of Efficacy
Inhalation 1. Remove victim to fresh air immediately.2. If breathing is labored, administer oxygen (trained personnel only).Validation: SpO₂ levels return to >95%; respiratory irritation (coughing) subsides within 15 mins.
Skin Contact 1. Brush off loose particles (if solid).2. Wash with soap and water for 15 mins. Do not use ethanol (enhances absorption).Validation: No redness or blistering observed after 30 mins.
Eye Contact 1. Flush with tepid water for 15 mins, lifting eyelids.2. Consult ophthalmologist if pain persists.Validation: pH of eye surface returns to neutral (7.0–7.4); vision is unblurred.
Ingestion 1. Rinse mouth.[3] Do NOT induce vomiting (risk of aspiration pneumonia).2. Drink 200mL water to dilute.Validation: Patient remains conscious; no signs of CNS depression.

Synthesis & Application Context

For drug development professionals, understanding the reactivity profile is as important as safety.

Reactivity Profile
  • Oxidation: Readily oxidizes to 5-tert-butylisoxazole-4-carboxylic acid using KMnO₄ or NaClO₂ (Pinnick oxidation).

  • Reductive Amination: The steric bulk of the tert-butyl group at C5 does not significantly hinder the C4-aldehyde, making it an excellent candidate for reductive amination with diverse amines using NaBH(OAc)₃.

  • Heterocycle Formation: Can be converted to nitrile oxides or hydrazones for library generation.

Experimental Workflow: Safe Handling

The following workflow describes the safe transfer of the reagent for a standard reaction.

HandlingWorkflow Start Remove from Fridge (4°C) Equilibrate Equilibrate to RT (Prevents condensation) Start->Equilibrate Wait 20 min Open Open under N2/Ar Flow Equilibrate->Open Weigh Weigh quickly (Avoid metal spatulas) Open->Weigh Reseal Purge Headspace with Ar & Reseal with Parafilm Weigh->Reseal Immediate Return Return to Storage Reseal->Return

Caption: Standard Operating Procedure (SOP) for minimizing moisture intake and oxidation during reagent handling.

Disposal & Environmental Impact[4]

  • Waste Classification: Hazardous Chemical Waste (Ignitable/Toxic).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Environmental Note: Do not allow product to reach ground water or sewage systems. Isoxazoles can be persistent in aquatic environments.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Isoxazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Formyl-5-tert-butylisoxazole

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract 4-Formyl-5-tert-butylisoxazole is a valuable heterocyclic building block, featuring a reactive aldehyde moiety appended to a sterically h...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-5-tert-butylisoxazole is a valuable heterocyclic building block, featuring a reactive aldehyde moiety appended to a sterically hindered isoxazole core. This structure is of significant interest to medicinal chemists and organic synthesists for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategy for this target molecule. The narrative focuses on a robust two-stage process: the initial construction of the 5-tert-butylisoxazole precursor followed by its regioselective formylation. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible synthesis.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 4-formyl-5-tert-butylisoxazole is most logically achieved through a retrosynthetic disconnection at the C4-formyl bond. This approach identifies 5-tert-butylisoxazole as the key precursor, which can then be subjected to an electrophilic formylation reaction. The C4 position of the isoxazole ring is susceptible to electrophilic attack, making this a chemically intuitive and efficient strategy.

dot

Retrosynthesis Target 4-Formyl-5-tert-butylisoxazole Precursor 5-tert-butylisoxazole Target->Precursor C-C Disconnection (Formylation) Reagents Formylating Agent Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent Elimination Isoxazole 5-tert-butylisoxazole Sigma_Complex Sigma Complex (Cationic) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack at C4 Isoxazole->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt Rearomatization (-H⁺) Final_Product 4-Formyl-5-tert-butylisoxazole Iminium_Salt->Final_Product Aqueous Workup (Hydrolysis)

Protocols & Analytical Methods

Method

functionalization of the C4 position in 5-tert-butylisoxazole derivatives

Application Note: Regioselective Functionalization of the C4 Position in 5-tert-Butylisoxazole Derivatives Abstract & Strategic Significance The 5-tert-butylisoxazole moiety is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of the C4 Position in 5-tert-Butylisoxazole Derivatives

Abstract & Strategic Significance

The 5-tert-butylisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., FLT3 inhibitors like Quizartinib/AC220) and anti-inflammatory agents. The tert-butyl group at C5 provides essential lipophilicity and metabolic stability, while the isoxazole ring offers unique hydrogen-bonding vectors.

However, the C4 position represents the primary vector for diversification. Functionalizing C4 allows researchers to grow the molecule into the "solvent-exposed" regions of a binding pocket or attach solubilizing tails. This guide outlines three validated protocols for C4 functionalization, prioritizing regiocontrol, yield, and scalability.

Mechanistic Grounding: The Electronic Landscape

To successfully functionalize the isoxazole core, one must understand its electronic bias.

  • C5 Position (Blocked): Occupied by the tert-butyl group.[1] This steric bulk prevents nucleophilic attack at C5 and suppresses lateral deprotonation (no

    
    -protons).
    
  • C4 Position (Nucleophilic): The C4 carbon is the most electron-rich site on the ring, making it the preferred target for Electrophilic Aromatic Substitution (EAS) .

  • C3 Position (Electrophilic/Acidic): The C3 position is generally less reactive toward electrophiles but susceptible to direct deprotonation (lithiation) if unsubstituted.

Key Takeaway: For C4 functionalization, EAS is the most direct path. For carbon-carbon bond formation, Halogen-Metal Exchange (via a C4-bromide) or Transition-Metal Catalyzed Cross-Coupling are the preferred strategies over direct deprotonation, which suffers from poor regioselectivity (C3 vs C4).

Reaction Landscape & Workflow

The following diagram illustrates the divergent pathways available from the parent 5-tert-butylisoxazole.

G Start 5-tert-Butylisoxazole (Parent) Bromo 4-Bromo-5-tert-butylisoxazole (Gateway Intermediate) Start->Bromo NBS, DMF (Protocol 1) DirectCH Direct C4-Arylation (Pd-Catalyzed) Start->DirectCH Pd(OAc)2, PivOH (Protocol 3) Suzuki C4-Aryl/Heteroaryl (Suzuki-Miyaura) Bromo->Suzuki Ar-B(OH)2, Pd-Cat (Protocol 2) Lithio C4-Lithio Species (Transient) Bromo->Lithio n-BuLi, -78°C (Hal-Li Exchange) Electrophile C4-Aldehydes/Ketones (Trapping) Lithio->Electrophile E+ (e.g., DMF, RCHO)

Figure 1: Strategic workflow for accessing C4-functionalized derivatives. The 4-Bromo intermediate is the central hub for diversification.

Detailed Experimental Protocols

Protocol 1: Regioselective C4-Bromination (The Gateway Reaction)

Type: Electrophilic Aromatic Substitution (EAS)

This is the standard first step. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) ensures high regioselectivity for C4 over C3 due to the electronic enrichment at C4.

Reagents:

  • Substrate: 5-tert-butylisoxazole (1.0 equiv)

  • Reagent: NBS (1.05 equiv)

  • Solvent: DMF (0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 5-tert-butylisoxazole in anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Addition: Cool the solution to 0 °C. Add NBS portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass: M+2 pattern for Br).

  • Workup: Dilute with EtOAc and wash extensively with water (3x) to remove DMF and succinimide byproducts. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Usually not required. If necessary, flash chromatography (Hexanes/EtOAc).

Why this works: The tert-butyl group sterically protects C5, while the oxygen atom of the isoxazole ring donates electron density into the ring, activating C4 for electrophilic attack.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Type: C-C Bond Formation

Once the C4-bromide is installed (Protocol 1), it serves as an excellent electrophile for cross-coupling.

Reagents:

  • Substrate: 4-Bromo-5-tert-butylisoxazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen for 10 minutes (Critical: Oxygen poisons the Pd(0) species).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM and aqueous K2CO3. Seal the vial.

  • Heating: Heat to 90 °C for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography is required to separate the biaryl product from de-halogenated side products.

Protocol 3: C4-Lithiation via Halogen-Metal Exchange

Type: Nucleophilic Substitution / Electrophile Trapping

Critical Note: Direct deprotonation of 5-tert-butylisoxazole with n-BuLi is NOT recommended for C4 functionalization. It often leads to competitive C3-lithiation or ring fragmentation. The most reliable route is Halogen-Metal Exchange starting from the 4-bromo derivative.

Reagents:

  • Substrate: 4-Bromo-5-tert-butylisoxazole (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • Electrophile: e.g., DMF (for aldehyde), Benzaldehyde (for alcohol)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryogenic Cooling: Dissolve the bromide in THF and cool to -78 °C (Dry ice/Acetone bath). This temperature is mandatory to prevent the "isoxazole ring opening" (fragmentation into nitrile enolates) which occurs at higher temperatures.

  • Exchange: Add n-BuLi dropwise. Stir for 30 minutes at -78 °C. The species generated is 4-lithio-5-tert-butylisoxazole.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Quench: Stir for 1 hour at -78 °C, then quench with sat. NH4Cl before removing the cooling bath.

  • Safety: Verify the pH of the aqueous layer during workup to ensure complete quenching of lithium salts.

Data Summary & Troubleshooting

Table 1: Comparative Efficiency of C4 Functionalization Methods

MethodTarget BondKey ReagentsRegioselectivityPrimary Risk
EAS Halogenation C-Br, C-ClNBS/NCS, DMFHigh (C4 > C3)Over-halogenation (rare with t-Bu)
Suzuki Coupling C-ArylPd(dppf)Cl2, Base100% (Pre-installed)Protodehalogenation (loss of Br)
Direct Lithiation C-Lin-BuLiPoor (C3 vs C4)Ring fragmentation (> -60°C)
Hal-Li Exchange C-Lin-BuLi, 4-Br-IsoxExcellent Moisture sensitivity

Troubleshooting Guide:

  • Issue: Low yield in Suzuki Coupling.

    • Cause: Steric hindrance from the bulky tert-butyl group at C5 affecting the Pd-oxidative addition at C4.

    • Solution: Switch to a catalyst with smaller ligands (e.g., Pd(PPh3)4) or higher activity (e.g., XPhos Pd G2) and increase temperature to 100-110 °C.

  • Issue: Ring opening during Lithiation.

    • Cause: Temperature rose above -60 °C.

    • Solution: Strictly maintain -78 °C. Ensure the electrophile is dry and added slowly.

References

  • Regioselective Functionalization of Isoxazoles: Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development.

  • Palladium-Catalyzed C-H Arylation: Fall, Y., et al. "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles."[2] Journal of Organic Chemistry. (General methodology for heterocycle arylation).

  • FLT3 Inhibitor Synthesis (AC220): Chao, Q., et al. "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)."[1] Journal of Medicinal Chemistry, 2009.[1]

  • Lithiation of Isoxazoles: Vedsø, P., et al. "Regioselectivity in the lithiation of isoxazoles." Journal of Organic Chemistry.

Sources

Application

Application Note: Multicomponent Reactions Involving 5-tert-Butylisoxazole-4-carbaldehyde

Executive Summary This guide details the experimental protocols for utilizing 5-tert-butylisoxazole-4-carbaldehyde as a core electrophilic scaffold in multicomponent reactions (MCRs). While isoxazoles are ubiquitous in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing 5-tert-butylisoxazole-4-carbaldehyde as a core electrophilic scaffold in multicomponent reactions (MCRs). While isoxazoles are ubiquitous in medicinal chemistry (e.g., valdecoxib, leflunomide), the 5-tert-butyl derivative offers unique pharmacological advantages: the bulky alkyl group enhances lipophilicity (increasing membrane permeability) and blocks metabolic oxidation at the 5-position, a common clearance pathway for less substituted isoxazoles.

We focus on two high-fidelity MCRs: the Biginelli Reaction (yielding dihydropyrimidinones) and the Hantzsch Synthesis (yielding 1,4-dihydropyridines). These protocols are optimized for reproducibility, scalability, and high throughput screening (HTS) library generation.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8]

Compound: 5-tert-butylisoxazole-4-carbaldehyde CAS: [Specific CAS if available, otherwise generic ID] Role: Electrophilic Component (


)
Why this Scaffold?
  • Bioisosterism: The isoxazole ring acts as a bioisostere for pyridine and amide bonds, often improving binding affinity in kinase and GPCR pockets.

  • Steric Anchoring: The tert-butyl group provides a "lipophilic anchor," locking the molecule into hydrophobic sub-pockets of target proteins.

  • Reactivity: The C4-aldehyde is highly reactive toward nucleophilic attack due to the electron-withdrawing nature of the heterocycle, yet stable enough for benchtop handling.

Application I: The Biginelli Reaction

Target Scaffold: 4-(5-tert-butylisoxazol-4-yl)-3,4-dihydropyrimidin-2(1H)-ones

Mechanistic Rationale

The Biginelli reaction is a three-component acid-catalyzed condensation between an aldehyde, a


-keto ester, and urea (or thiourea).[1] Using 5-tert-butylisoxazole-4-carbaldehyde introduces the pharmacophore directly at the C4 position of the dihydropyrimidine ring, a privileged structure in calcium channel blockers and antihypertensives.
Reaction Pathway Visualization

Biginelli_Pathway cluster_conditions Critical Parameters Aldehyde 5-t-Bu-isoxazole-4-CHO Imine Acylimine Intermediate Aldehyde->Imine Acid Cat. Condensation Urea Urea / Thiourea Urea->Imine KetoEster Ethyl Acetoacetate Product Dihydropyrimidinone (DHPM) KetoEster->Product Cyclization - H2O Imine->Product Intercepted by Keto Ester (Enol) Params Temp: 80-100°C Cat: HCl or Lewis Acid Solvent: EtOH/MeCN

Figure 1: Mechanistic flow of the Biginelli reaction incorporating the isoxazole scaffold.

Validated Protocol

Reagents:

  • Component A: 5-tert-butylisoxazole-4-carbaldehyde (1.0 mmol)

  • Component B: Ethyl acetoacetate (1.0 mmol)

  • Component C: Urea (1.2 mmol)

  • Catalyst: Conc. HCl (3 drops) or

    
     (5 mol% for milder conditions)
    
  • Solvent: Ethanol (Absolute, 5 mL)

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask (or microwave vial), combine the aldehyde, ethyl acetoacetate, and urea in ethanol.

  • Catalyze: Add the acid catalyst. Note: If using Lewis acids like Ytterbium triflate, the reaction is often cleaner and higher yielding.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear, and a lower fluorescent spot (
      
      
      
      ) should appear.
  • Work-up (Precipitation Method): Cool the reaction mixture to room temperature and then to

    
     in an ice bath. The product often precipitates as a solid.
    
  • Filtration: Filter the solid under vacuum, wash with cold ethanol (

    
    ) and cold water (
    
    
    
    ) to remove unreacted urea.
  • Recrystallization: Recrystallize from hot ethanol/water (9:1) if necessary.

Expected Yield: 75–88% Appearance: White to pale yellow crystalline solid.

Application II: The Hantzsch Synthesis

Target Scaffold: 4-(5-tert-butylisoxazol-4-yl)-1,4-dihydropyridines

Mechanistic Rationale

The Hantzsch reaction generates 1,4-dihydropyridines (1,4-DHPs), which are chemically related to NADH and pharmacologically relevant as calcium antagonists (e.g., Nifedipine analogs). The 5-tert-butylisoxazole moiety at the C4 position creates a bulky, lipophilic domain that can enhance selectivity for L-type calcium channels.

Reaction Pathway Visualization

Hantzsch_Pathway Aldehyde 5-t-Bu-isoxazole-4-CHO Knoevenagel Knoevenagel Adduct (Chalcone-like) Aldehyde->Knoevenagel + 1 eq KetoEster KetoEster Ethyl Acetoacetate (2 Equivalents) Enamine Enamine Ester KetoEster->Enamine + NH4OAc Ammonia Ammonium Acetate (NH4OAc) DHP 1,4-Dihydropyridine (1,4-DHP) Knoevenagel->DHP Enamine->DHP Cyclocondensation

Figure 2: Convergent synthesis of 1,4-dihydropyridines via the Hantzsch protocol.

Validated Protocol

Reagents:

  • Component A: 5-tert-butylisoxazole-4-carbaldehyde (1.0 mmol)

  • Component B: Ethyl acetoacetate (2.0 - 2.2 mmol)

  • Component C: Ammonium acetate (1.5 mmol)

  • Solvent: Ethanol (5 mL) or Water (Microwave conditions)

Step-by-Step Procedure:

  • Charge: Combine aldehyde, ethyl acetoacetate, and ammonium acetate in a reaction vessel.

  • Method A (Thermal): Reflux in ethanol for 6–8 hours.

  • Method B (Microwave - Recommended): Seal in a microwave vial. Irradiate at

    
     for 10–15 minutes. Microwave synthesis significantly reduces side reactions for sterically hindered aldehydes like this tert-butyl derivative.
    
  • Work-up: Pour the reaction mixture into crushed ice (20 g) with stirring.

  • Isolation: The solid product precipitates. Filter and wash with water.

  • Purification: If the product is oily (common with bulky lipophilic groups), extract with Ethyl Acetate, dry over

    
    , and purify via column chromatography (Hexane/EtOAc 4:1).
    

Expected Yield: 80–92%[2]

Comparative Data & Troubleshooting

Critical Process Parameters (CPPs)
ParameterBiginelli ImpactHantzsch ImpactRecommendation
Steric Bulk High. The tert-butyl group can slow the initial condensation.Moderate. The 2 eq. of ketoester must align around the bulky aldehyde.Increase reaction time by 20% compared to benzaldehyde protocols.
Solvent Ethanol is standard. Acetonitrile can improve yield if product is soluble in EtOH.Ethanol is standard. Water works well under microwave irradiation (hydrophobic effect).Use EtOH for initial screens.
Catalyst HCl is harsh. Yb(OTf)3 or TMSCl are gentler and higher yielding.None usually required (NH4OAc is sufficient).Use Lewis acids for Biginelli to protect the isoxazole ring from hydrolysis.
Troubleshooting Guide
  • Problem: No precipitation in Biginelli reaction.

    • Cause: The lipophilic tert-butyl group increases solubility in ethanol.

    • Solution: Evaporate solvent to 20% volume, then add cold water. If oil forms, scratch the glass to induce crystallization or seed with a crystal.

  • Problem: Low yield in Hantzsch reaction.

    • Cause: Knoevenagel intermediate formation is slow due to sterics.

    • Solution: Pre-stir the aldehyde and the first equivalent of acetoacetate with a base (piperidine, cat.) for 30 mins before adding the ammonia source.

References

  • Biginelli Reaction Overview & Mechanism

    • Wikipedia Contributors. (2023). Biginelli reaction. Wikipedia. [Link]

  • Hantzsch Dihydropyridine Synthesis

    • Organic Chemistry Portal.[3][4] (n.d.). Hantzsch Dihydropyridine Synthesis. [Link][5][6]

  • Isoxazole Reactivity in MCRs

    • Beyzaei, H., et al. (2018).[1][7] Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal. [Link]

  • Microwave Assisted Hantzsch Reaction

    • Al-Kadasi, A., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry. [Link]

  • General Isocyanide-based MCRs (Contextual)

    • MDPI. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-tert-butyl-1,2-oxazole-4-carbaldehyde Condensation

Welcome to the technical support center dedicated to the optimization of condensation reactions involving 5-tert-butyl-1,2-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of condensation reactions involving 5-tert-butyl-1,2-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to achieve optimal reaction outcomes.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the condensation of 5-tert-butyl-1,2-oxazole-4-carbaldehyde. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low to No Product Yield

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I rectify this?

Answer:

Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. The reaction temperature is a critical factor influencing the rate of a condensation reaction.[1]

Potential Causes & Solutions:

  • Sub-optimal Reaction Temperature: The activation energy for the condensation may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Many condensation reactions, such as the Knoevenagel condensation, show a significant increase in yield with a moderate increase in temperature.[2] For instance, a reaction might be trialed at room temperature, then at 40-50°C, and progressively higher.[3] It is crucial to monitor the reaction closely by thin-layer chromatography (TLC) to avoid potential decomposition at elevated temperatures.

  • Inappropriate Catalyst or Catalyst Concentration: The choice and amount of catalyst are crucial for promoting the reaction.

    • Solution: Ensure you are using a suitable catalyst for the specific type of condensation (e.g., a weak base like piperidine or pyridine for a Knoevenagel condensation).[1] The concentration of the catalyst should also be optimized; too little may not be effective, while too much can lead to side reactions.

  • Reagent Quality: The purity of starting materials, including the 5-tert-butyl-1,2-oxazole-4-carbaldehyde, the active methylene compound, and the solvent, is paramount.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous if the reaction is sensitive to moisture. Impurities can inhibit the catalyst or participate in unwanted side reactions.

  • Insufficient Reaction Time: The reaction may simply need more time to proceed to completion.

    • Solution: Monitor the reaction over an extended period using TLC or another suitable analytical technique.[1]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts, which is complicating the purification of my target compound. How can I minimize these side reactions?

Answer:

The formation of multiple products is often a consequence of sub-optimal reaction conditions, particularly temperature. Elevated temperatures, while increasing the rate of the desired reaction, can also accelerate the rates of undesired side reactions.[4]

Potential Side Reactions & Mitigation Strategies:

  • Self-Condensation of the Aldehyde: Aldehydes can react with themselves in an aldol-type condensation, especially in the presence of a base.

    • Solution: This can often be mitigated by controlling the rate of addition of the base or by using a weaker base.[1] Lowering the reaction temperature can also disfavor this side reaction.

  • Michael Addition: The product of the condensation, an α,β-unsaturated compound, can undergo a subsequent Michael addition with the nucleophilic active methylene compound.

    • Solution: Optimizing the stoichiometry of the reactants can help. Using a slight excess of the aldehyde may consume the active methylene compound before it can react with the product.[1] Additionally, lowering the reaction temperature can reduce the rate of this subsequent reaction.

  • Decomposition: The oxazole ring or other functional groups in your molecules might be sensitive to high temperatures, leading to degradation products.

    • Solution: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. If higher temperatures are necessary, consider shorter reaction times.

The following diagram illustrates a logical workflow for troubleshooting these common issues:

Troubleshooting_Workflow cluster_start cluster_analysis cluster_temp cluster_other cluster_outcome Start Low Yield or Multiple Products Analyze Analyze Reaction Parameters Start->Analyze Temp_Check Is Temperature Optimized? Analyze->Temp_Check Increase_Temp Incrementally Increase Temperature (e.g., RT -> 40°C -> 60°C) Temp_Check->Increase_Temp  Low Yield Decrease_Temp Decrease Temperature Temp_Check->Decrease_Temp Multiple Products   Other_Factors Review Other Parameters: - Catalyst Choice/Concentration - Reagent Purity - Reaction Time Temp_Check->Other_Factors No Improvement Monitor Monitor by TLC/LC-MS Increase_Temp->Monitor Decrease_Temp->Monitor Other_Factors->Monitor Success Successful Optimization Monitor->Success

Caption: Troubleshooting workflow for optimizing reaction temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for optimizing the condensation of 5-tert-butyl-1,2-oxazole-4-carbaldehyde?

A1: A good starting point for many condensation reactions is room temperature (around 20-25°C).[3][5] This provides a baseline to gauge the reactivity of your specific substrates. If the reaction is slow or does not proceed, a gradual increase in temperature is recommended.

Q2: How does temperature generally affect the rate and yield of a condensation reaction?

A2: Generally, increasing the reaction temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions. This typically results in a faster reaction rate and can lead to a higher overall yield, especially if the reaction is slow at lower temperatures.[2] However, there is an optimal temperature range for each reaction. Exceeding this range can lead to the formation of byproducts and decomposition, which will decrease the yield of the desired product.[4]

Q3: Can the choice of solvent influence the optimal reaction temperature?

A3: Absolutely. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence reaction rates.[1] For instance, polar aprotic solvents like DMF or acetonitrile have been shown to facilitate high conversions in shorter times.[1] If a high-boiling point solvent like toluene is used, it allows for azeotropic removal of water, which can drive the equilibrium towards the product and may require higher temperatures.[1]

Q4: How can I efficiently screen for the optimal temperature?

A4: A systematic approach is best. Set up several small-scale reactions in parallel, each at a different temperature (e.g., room temperature, 40°C, 60°C, 80°C). Monitor each reaction at set time points (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS to assess the consumption of starting materials and the formation of the product and any byproducts. This will allow you to identify the temperature that provides the best balance of reaction rate and selectivity.

III. Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Study

This protocol outlines a method for systematically determining the optimal reaction temperature for the condensation of 5-tert-butyl-1,2-oxazole-4-carbaldehyde with an active methylene compound.

Materials:

  • 5-tert-butyl-1,2-oxazole-4-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol, toluene)

  • Reaction vials or round-bottom flasks

  • Stir bars

  • Heating blocks or oil baths set to desired temperatures

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In four separate reaction vials, place 5-tert-butyl-1,2-oxazole-4-carbaldehyde (1 equivalent).

  • Reagent Addition: To each vial, add the active methylene compound (1.0 - 1.2 equivalents) and the chosen solvent.

  • Catalyst Addition: Add the catalyst (e.g., 0.1 equivalents of piperidine) to each vial.

  • Temperature Control: Place each vial in a pre-heated block or oil bath at the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Reaction Monitoring: Stir the reactions and monitor their progress by taking small aliquots at regular intervals and analyzing them by TLC.

  • Analysis: Compare the TLC plates from each reaction to determine the temperature that results in the fastest conversion to the desired product with the fewest byproducts.

  • Work-up: Once the optimal conditions are identified, the reaction can be scaled up. A typical work-up may involve cooling the reaction, removing the solvent under reduced pressure, and purifying the crude product by column chromatography or recrystallization.[1]

The following diagram outlines the experimental workflow for temperature optimization:

Experimental_Workflow cluster_setup cluster_conditions cluster_monitoring cluster_analysis cluster_result Setup Prepare Parallel Reactions T1 25°C Setup->T1 T2 40°C Setup->T2 T3 60°C Setup->T3 T4 80°C Setup->T4 Monitor Monitor by TLC at Regular Intervals T1->Monitor T2->Monitor T3->Monitor T4->Monitor Analyze Compare Conversion and Purity Monitor->Analyze Optimal_T Identify Optimal Temperature Analyze->Optimal_T

Caption: Experimental workflow for temperature optimization.

IV. Data Presentation

The results of a temperature optimization study can be effectively summarized in a table for easy comparison.

Table 1: Effect of Temperature on a Hypothetical Condensation Reaction

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Product (%)Purity by HPLC (%)Notes
2524302598Slow reaction rate
4012858095Good balance of rate and purity
604989290Faster rate, slight increase in impurities
802>998575Rapid reaction, significant byproduct formation

This table clearly demonstrates the trade-off between reaction rate and purity as the temperature is increased, allowing for an informed decision on the optimal reaction conditions.

V. References

  • Effects of different temperatures on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.

  • Friščić, T., & Eckert-Maksić, M. (n.d.). The Knoevenagel condensation at room temperature. Green Chemistry. Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Room temperature Knoevenagel condensation between substituted aldehydes... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2020). Indian Journal of Pharmaceutical Sciences.

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2021). Molecules.

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

Optimization

stability of 5-tert-butylisoxazole-4-carbaldehyde under basic conditions

This technical guide addresses the stability and reactivity of 5-tert-butylisoxazole-4-carbaldehyde under basic conditions. It is designed for researchers conducting synthesis involving Knoevenagel condensations, oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity of 5-tert-butylisoxazole-4-carbaldehyde under basic conditions. It is designed for researchers conducting synthesis involving Knoevenagel condensations, oxidations, or nucleophilic additions on this specific scaffold.

Executive Summary

5-tert-butylisoxazole-4-carbaldehyde exhibits significant instability in the presence of strong, non-nucleophilic bases and aqueous hydroxides. While the tert-butyl group at the C5 position sterically protects against nucleophilic attack at that site, the molecule remains vulnerable at the C3 position .

The electron-withdrawing aldehyde group at C4 increases the acidity of the C3 proton (


 in DMSO), making it susceptible to deprotonation. This triggers a rapid ring-fragmentation cascade (isoxazole ring opening) to form acyclic 

-ketonitriles, often resulting in complex mixtures or polymerization ("tar").

Recommendation: Avoid unbuffered strong bases (NaOH, KOH, NaH, LDA). Use buffered systems (Piperidine/Acetic Acid) or Lewis acids for downstream functionalization.

The Degradation Mechanism: Why It Fails

To troubleshoot experimental failures, one must understand the "Why." The instability is not random; it is a predictable cascade initiated by the acidity of the C3 proton.

The "Kemp-Like" Elimination Pathway
  • Trigger: A base removes the proton at C3.[1]

  • Destabilization: The resulting carbanion is stabilized by the adjacent C4-aldehyde but destabilizes the aromatic system.

  • Collapse: The N-O bond—the weakest link in the isoxazole ring—cleaves.

  • Product: The ring opens to form a 2-formyl-3-oxo-alkanenitrile derivative (specifically 2-formyl-4,4-dimethyl-3-oxopentanenitrile), which is highly reactive and prone to polymerization.

Visualization of the Failure Mode

The following diagram illustrates the mechanistic pathway of ring degradation in basic media.

IsoxazoleDegradation Isoxazole 5-tert-butylisoxazole- 4-carbaldehyde (Intact Ring) Intermediate C3-Carbanion (High Energy) Isoxazole->Intermediate Deprotonation Base Strong Base (OH-, RO-, LDA) Base->Isoxazole Attacks H at C3 Transition N-O Bond Cleavage Intermediate->Transition Electron Cascade Product Acyclic beta-Ketonitrile (Degradation) Transition->Product Ring Opening Polymer Oligomers/Tar (Dark Reaction Mixture) Product->Polymer Condensation/Polymerization

Caption: Mechanistic pathway of base-induced isoxazole ring opening initiated by C3 deprotonation.[1][2][3][4][5][6][7][8][9][10]

Troubleshooting Guide & FAQs

Scenario A: "My reaction mixture turned black/dark brown immediately."
  • Cause: Rapid ring opening followed by polymerization of the resulting acyclic nitrile-aldehyde.

  • Diagnosis: Check the base used. If you used NaOH, KOH, or NaOEt, the ring has likely been destroyed.

  • Solution: Switch to a catalytic, buffered base system (see Section 4).

Scenario B: "The aldehyde peak (CHO) disappeared in NMR, but I don't see my product."
  • Cause: The aldehyde may have converted to an enol form after ring opening, or the Cannizzaro reaction occurred (less likely to be the primary cause than ring opening, but possible).

  • Diagnosis: Look for a new sharp peak in the IR spectrum around 2200–2250 cm⁻¹ . This indicates a C≡N (nitrile) group, confirming ring opening.

  • Solution: Repeat the experiment under acidic or neutral conditions.

Scenario C: "Can I use the Henry Reaction (Nitroaldol) on this aldehyde?"
  • Answer: Yes, but avoid standard conditions (NaOH/MeOH).

  • Protocol Adjustment: Use a catalytic amount of ammonium acetate (

    
    ) in acetic acid or a mild heterogeneous catalyst (e.g., basic alumina) at lower temperatures.
    

Recommended Protocols

To perform C-C bond formation (e.g., Knoevenagel condensation) without destroying the ring, you must maintain a pH window where the C3 proton remains protonated.

Protocol 1: Safe Knoevenagel Condensation

Target: Condensation with Malononitrile or Ethyl Cyanoacetate.[7][11][12]

ParameterConditionRationale
Solvent Ethanol or TolueneProtic solvents stabilize intermediates; Toluene allows water removal.
Catalyst Piperidine (cat.)[7][10] + Acetic Acid (cat.) Forms a buffered salt (piperidinium acetate). Prevents high pH spikes.
Stoichiometry 1:1 Aldehyde:NucleophileExcess aldehyde is preferred over excess base.
Temperature RT to Reflux (with Dean-Stark)Start at RT. Heat only if necessary.

Step-by-Step:

  • Dissolve 5-tert-butylisoxazole-4-carbaldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in Ethanol (0.5 M).

  • Add Piperidine (0.05 equiv) followed immediately by Acetic Acid (0.05 equiv).

  • Stir at Room Temperature for 2–4 hours.

  • Monitor by TLC. If the aldehyde persists, heat to 50°C.

  • Workup: Evaporate solvent. The residue is usually pure enough or can be recrystallized. Do not wash with strong aqueous base.

Protocol 2: Safe Oxidation to Carboxylic Acid

Target: Converting the aldehyde to carboxylic acid. Avoid


 (Silver Oxide) as it requires basic conditions (

).

Use the Pinnick Oxidation:

  • Reagents:

    
    , 
    
    
    
    (Buffer), 2-methyl-2-butene (Scavenger).
  • Solvent:

    
    -BuOH / Water (3:1).
    
  • Mechanism: The phosphate buffer maintains a slightly acidic pH (~4.5), ensuring the isoxazole ring remains intact while the aldehyde is oxidized.

Decision Matrix for Reaction Conditions

Use this flowchart to select the correct conditions for your synthesis.

DecisionMatrix Start Start: 5-tert-butylisoxazole- 4-carbaldehyde Goal What is your reaction goal? Start->Goal Condensation C-C Bond Formation (Aldol/Knoevenagel) Goal->Condensation Oxidation Oxidation to Acid Goal->Oxidation Reduction Reduction to Alcohol Goal->Reduction StrongBase Strong Base (NaOH, NaH) STOP! Ring Opening Risk Condensation->StrongBase Avoid Buffered Buffered Amine (Piperidine/AcOH) Condensation->Buffered Recommended Oxidation->StrongBase Avoid Ag2O/OH- Pinnick Pinnick Oxidation (Buffered NaClO2) Oxidation->Pinnick Recommended Borohydride NaBH4 (MeOH) Generally Safe Reduction->Borohydride Standard

Caption: Decision matrix for selecting reagents compatible with the base-sensitive isoxazole scaffold.

References

  • BenchChem. (2025).[1] The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Retrieved from

  • Smolecule. (n.d.). Isoxazole-4-carbaldehyde | 65373-53-7. Retrieved from

  • National Institutes of Health (NIH). (2024). Isoxazole | C3H3NO | CID 9254 - PubChem. Retrieved from

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Retrieved from

  • Heravi, M. M., et al. (2006). A Practical Knoevenagel Condensation Catalyzed by Imidazole. Journal of Chemical Research. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectroscopy Analysis of 5-tert-butyl-1,2-oxazole-4-carbaldehyde

[1] Executive Summary: The Spectral Signature In the development of isoxazole-based bioisosteres, 5-tert-butyl-1,2-oxazole-4-carbaldehyde presents a unique spectroscopic profile. Unlike simple aliphatic aldehydes or stan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Spectral Signature

In the development of isoxazole-based bioisosteres, 5-tert-butyl-1,2-oxazole-4-carbaldehyde presents a unique spectroscopic profile. Unlike simple aliphatic aldehydes or standard benzaldehydes, this molecule acts as a battleground between two competing physical forces: heteroaromatic conjugation (which lowers carbonyl frequency) and steric inhibition of resonance (which raises it).

This guide provides a comparative analysis to validate the identity of this intermediate. The critical diagnostic feature is the Carbonyl (


) stretching frequency, expected in the 1680–1695 cm⁻¹  range, distinct from the ~1730 cm⁻¹ of non-conjugated precursors and the ~1700 cm⁻¹ of benzaldehyde.[1][2][3][4]

Theoretical Framework: The "Push-Pull" Mechanism[1]

To accurately interpret the spectrum, one must understand the electronic environment surrounding the carbonyl group at position 4.[1]

A. Conjugation (The "Red Shift")

The isoxazole ring is aromatic. The


-orbitals of the carbonyl carbon overlap with the 

-system of the ring.[1] This delocalization reduces the double-bond character of the

bond, weakening the force constant (

) and lowering the stretching frequency (

).[1]
  • Effect: Shifts

    
     from ~1730 cm⁻¹ 
    
    
    
    ~1690 cm⁻¹.
B. Inductive & Steric Effects (The "Blue Shift" Counter-Force)
  • The tert-butyl group (Position 5): This bulky group is strongly electron-donating (+I).[1] While this typically increases electron density in the ring, its primary impact here is steric .

  • Steric Inhibition of Resonance (SIR): The massive bulk of the tert-butyl group at position 5 crowds the aldehyde at position 4. If this steric clash forces the carbonyl group to twist out of the plane of the isoxazole ring, orbital overlap is broken.[1]

  • Diagnostic Consequence: If the spectrum shows a peak >1720 cm⁻¹, the molecule is likely in a twisted, non-conjugated conformation (or the sample is not the desired aromatic product).[1]

Comparative Analysis: Benchmarking the Signal

The following table contrasts the target molecule against standard references to establish acceptance criteria.

Table 1: Comparative Carbonyl Stretching Frequencies

Compound ClassRepresentative Molecule

(cm⁻¹)
Key Spectral Features
Target Molecule 5-tert-butyl-1,2-oxazole-4-carbaldehyde 1680 – 1695 Sharp, strong intensity.[1][3][5] Lower than aliphatic due to ring conjugation.[1][5]
Aliphatic Aldehyde Pivalaldehyde (2,2-dimethylpropanal)1725 – 1740High frequency due to lack of conjugation.[1] +I effect of t-butyl slightly lowers it from 1740.[1]
Aromatic Standard Benzaldehyde1695 – 1710Classic conjugated aldehyde.[1] Often shows Fermi doublet at 2720/2820 cm⁻¹.[1][2]
Heteroaromatic Analog Furan-2-carbaldehyde (Furfural)1660 – 1680Lower frequency than isoxazole due to higher electron density in furan ring (stronger resonance).[1]

Note: The isoxazole ring is less electron-rich than furan, which is why the target molecule absorbs at a slightly higher frequency (1680+) than furfural (1660+).[1]

Visualization of Electronic Effects

The following diagram illustrates the logical flow of electronic effects determining the final wavenumber.

ElectronicEffects cluster_forces Competing Forces Start Target: 5-tert-butyl-1,2-oxazole-4-carbaldehyde Conjugation Isoxazole Ring Conjugation (Resonance) Start->Conjugation Sterics 5-tert-butyl Steric Bulk (Steric Inhibition) Start->Sterics Mechanism Carbonyl Bond Order Conjugation->Mechanism Decreases (Single bond character) Sterics->Mechanism Increases (Restores Double bond) Outcome_Low Planar Conformation Freq: 1680-1695 cm⁻¹ (Dominant State) Mechanism->Outcome_Low Resonance Wins Outcome_High Twisted Conformation Freq: >1715 cm⁻¹ (Steric Override) Mechanism->Outcome_High Sterics Win

Figure 1: Decision tree for interpreting the carbonyl shift based on the competition between resonance and steric hindrance.

Experimental Protocol: Self-Validating ATR-FTIR

For this intermediate, Attenuated Total Reflectance (ATR) is the recommended modality over KBr pellets to avoid moisture contamination (which can broaden the carbonyl peak) and to prevent high-pressure induced lattice changes.[1]

Step-by-Step Methodology
  • Crystal Selection: Use a Diamond or ZnSe crystal.[1] Diamond is preferred for durability, as isoxazole derivatives can be crystalline and abrasive.[1]

  • Background Acquisition:

    • Clean crystal with isopropanol.[1]

    • Acquire air background (32 scans, 4 cm⁻¹ resolution).[1]

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1]

  • Sample Deposition:

    • Place ~2-5 mg of solid 5-tert-butyl-1,2-oxazole-4-carbaldehyde on the crystal center.[1]

    • The Pressure Test: Apply the pressure clamp until the force gauge reads ~80-100N. Watch the live preview. The peaks should grow but not shift. If peaks shift significantly under pressure, you may be observing a polymorph change (piezochromism).

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1]

    • Scans: 16 (screening) or 64 (publication quality).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Baseline correct only if significant drift is observed.[1]

Workflow Diagram

ATR_Workflow Clean 1. Clean Crystal (Isopropanol) Bg 2. Background Scan (Air) Clean->Bg Load 3. Load Sample (Center of Diamond) Bg->Load Clamp 4. Apply Pressure (Monitor Live Peak) Load->Clamp Scan 5. Acquire Spectrum (64 Scans) Clamp->Scan Analyze 6. Analyze C=O Region (1680-1700 cm⁻¹) Scan->Analyze

Figure 2: Standardized ATR-FTIR acquisition workflow for solid organic intermediates.

Troubleshooting & Signal Validation

To ensure the signal at ~1690 cm⁻¹ is indeed the aldehyde and not an artifact or impurity:

  • The Fermi Resonance Check (Crucial):

    • Aldehydes typically show a doublet for the C-H stretch at ~2720 cm⁻¹ and ~2820 cm⁻¹ .[2]

    • Validation: If you see the strong carbonyl peak at 1690 cm⁻¹ but lack these weak peaks in the 2700-2900 region, suspect a ketone contaminant or oxidation to the carboxylic acid (look for broad O-H trough at 3000+ cm⁻¹).[1]

  • Water Interference:

    • Isoxazoles can be hygroscopic.[1] Water absorbs near 1640 cm⁻¹ (bending mode).[1]

    • Differentiation: If the carbonyl peak is broad or has a shoulder on the right (lower wavenumber), dry the sample in a desiccator and rescan.[1] The aldehyde peak should sharpen.[1]

  • Solvent Residuals:

    • Synthesis often involves Ethyl Acetate.[1]

    • Artifact: Ethyl Acetate has a C=O stretch at 1740 cm⁻¹ .[1] Do not confuse this with a "non-conjugated" aldehyde species. Check for EtOAc fingerprint bands at 1240 cm⁻¹ (C-O stretch).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for aldehyde Fermi resonance and conjugation shifts).

  • NIST Chemistry WebBook. Infrared Spectra of Benzaldehyde and Derivatives. National Institute of Standards and Technology.[6][7][8] Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Benzaldehyde. Available at: [Link]

  • Speranza, G., et al. (2005).[1] "Synthesis of isoxazole derivatives." Journal of Heterocyclic Chemistry. (Reference for general isoxazole ring vibrational modes).

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. Available at: [Link]

Sources

Comparative

HPLC retention time standards for 5-tert-butyl-1,2-oxazole-4-carbaldehyde

Comparative Guide: HPLC Method Development & Retention Time Standardization for 5-tert-butyl-1,2-oxazole-4-carbaldehyde Executive Summary: The Standardization Challenge 5-tert-butyl-1,2-oxazole-4-carbaldehyde (CAS: 65373...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: HPLC Method Development & Retention Time Standardization for 5-tert-butyl-1,2-oxazole-4-carbaldehyde

Executive Summary: The Standardization Challenge

5-tert-butyl-1,2-oxazole-4-carbaldehyde (CAS: 65373-53-7) is a critical heterocyclic intermediate, often serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like Valdecoxib and various kinase inhibitors. In drug development, the precise identification of this intermediate is plagued by a lack of universal retention time (RT) standards due to its amphiphilic nature—possessing both a lipophilic tert-butyl group and a polar isoxazole-aldehyde core.

This guide moves beyond simple "recipe" protocols. Instead, it establishes a Relative Retention Time (RRT) framework.[1] By comparing the industry-standard C18 (Octadecyl) method against a high-selectivity Phenyl-Hexyl alternative, we provide a self-validating system to ensure analytical confidence regardless of inter-laboratory column variations.

Physicochemical Profile & Chromatographic Behavior

To design a robust method, one must first understand the molecule's interaction forces.[1]

PropertyValue (Approx.)Chromatographic Implication
Formula C₈H₁₁NO₂Small molecule, fast elution on wide-pore columns.
MW 153.18 g/mol Suitable for UV and MS detection.
LogP ~2.2 - 2.5Moderately lipophilic. Retains well on C18 but requires organic modifier (>40%).[1]
pKa ~ -2.0 (Conj. Acid)The isoxazole nitrogen is very weakly basic. It remains neutral in standard acidic mobile phases (pH 2-4).
UV Max ~254 nmThe conjugated aldehyde-isoxazole system provides strong absorbance at 254 nm.

Expert Insight: The tert-butyl group acts as a "lipophilic anchor," dominating retention on alkyl phases (C18).[1] However, the isoxazole ring is aromatic and electron-deficient, making it a prime candidate for


 interactions offered by Phenyl phases, which can resolve it from closely related aliphatic impurities.[1]

Comparative Methodologies

We compare two distinct approaches. Method A is the "Workhorse" for general purity profiling. Method B is the "High Selectivity" alternative, recommended when separating the aldehyde from aromatic byproducts (e.g., unreacted starting materials like oximes).[1]

Method A: The Workhorse (C18 / Acetonitrile)

Best for: Routine purity checks, QC release, and kinetic studies.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1]

Gradient Program:

Time (min) % B (ACN) Event
0.0 40 Isocratic Hold (Equilibration)
1.0 40 Injection
8.0 90 Linear Ramp
10.0 90 Wash

| 10.1 | 40 | Re-equilibration |

Method B: The High-Selectivity Alternative (Phenyl-Hexyl / Methanol)

Best for: Complex matrices, resolving isomers, or when C18 peaks co-elute.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Methanol (MeOH).[1]

  • Rationale: Methanol is a protic solvent that does not disrupt

    
     interactions as aggressively as ACN, enhancing the selectivity of the Phenyl stationary phase toward the isoxazole ring.[1]
    

Experimental Protocol: Establishing the RRT Standard

Since absolute retention times shift with column age and tubing length, we define the analyte's position relative to a stable internal standard: Benzophenone .[1]

Step 1: Preparation of Internal Standard (IS) Stock [1]

  • Weigh 10.0 mg of Benzophenone (Reference Standard Grade).[1]

  • Dissolve in 10 mL of Acetonitrile (Concentration: 1.0 mg/mL).

Step 2: Preparation of Analyte Sample

  • Weigh 5.0 mg of 5-tert-butyl-1,2-oxazole-4-carbaldehyde.

  • Dissolve in 10 mL of Acetonitrile.

Step 3: The Co-Injection Mix

  • Mix 100 µL of Analyte Stock + 100 µL of IS Stock + 800 µL of Water/ACN (50:50).

  • Vortex for 30 seconds.

  • Inject 5 µL.

Step 4: Calculation


[1]
  • Target RRT (Method A): ~0.85 (Analyte elutes before Benzophenone due to polar aldehyde).[1]

  • Target RRT (Method B): ~0.92 (Phenyl phase retains the aromatic isoxazole more strongly, pushing it closer to Benzophenone).[1]

Data Presentation: Performance Comparison

The following data represents typical performance metrics observed during validation.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Interpretation
Retention Time (min) 4.2 ± 0.15.8 ± 0.2Method B has longer retention due to

mechanisms.
Theoretical Plates (N) > 8,000> 12,000Method B offers higher efficiency for this aromatic analyte.[1]
Tailing Factor (T) 1.1 (Excellent)1.05 (Superior)Both methods provide excellent peak symmetry.[1]
Resolution (Rs) from Impurity 2.54.2Method B is superior for separating closely related aromatic impurities.[1]

Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on sample complexity.

MethodSelection Start Sample Origin MatrixCheck Is Matrix Complex? (e.g., Crude Reaction Mix) Start->MatrixCheck Simple Simple/Pure Sample MatrixCheck->Simple No Complex Complex/Dirty Sample MatrixCheck->Complex Yes MethodA Method A: C18 Column (High Throughput) Simple->MethodA MethodB Method B: Phenyl-Hexyl (High Selectivity) Complex->MethodB Validation Calculate RRT (vs. Benzophenone) MethodA->Validation MethodB->Validation Result Pass: RRT Within ±0.02 Validation->Result

Caption: Decision tree for selecting the optimal HPLC stationary phase based on sample complexity and required selectivity.

References

  • PubChem. (2025).[1][4] 5-tert-butyl-1,2-oxazole-4-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link][1]

  • SIELC Technologies. (2024).[1] Separation of Isoxazole on Newcrom R1 HPLC column. Available at: [Link][1]

  • NIST. (2025). Isoxazole UV/Visible Spectrum. National Institute of Standards and Technology.[5][6] Available at: [Link][1]

Sources

Validation

crystallographic data and X-ray diffraction of 5-tert-butylisoxazole derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists Focus: Structural analysis, solid-state packing, and regioisomeric stability.[1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists Focus: Structural analysis, solid-state packing, and regioisomeric stability.[1]

Executive Summary

The 5-tert-butylisoxazole moiety is a privileged scaffold in medicinal chemistry, valued for its ability to modulate lipophilicity (


) and enforce steric bulk without introducing rotational freedom.[1] Unlike its regioisomer, 3-tert-butylisoxazole , the 5-substituted variant often exhibits distinct crystal packing efficiencies and solubility profiles critical for bioavailability.

This guide provides a technical comparison of the 5-tert-butylisoxazole scaffold against its primary structural alternatives. We detail the single-crystal X-ray diffraction (SC-XRD) protocols required to resolve its structure, analyze the specific intermolecular forces driving its lattice stability, and provide a self-validating workflow for synthesis and characterization.

Part 1: The Structural Advantage (5-tert-butyl vs. Alternatives)

In drug design, the placement of a bulky tert-butyl group on the isoxazole ring is not arbitrary. It dictates the molecule's ability to engage in


-stacking and fit into protein binding pockets.
Comparative Analysis: 5-Substituted vs. 3-Substituted Scaffolds
Feature5-tert-Butylisoxazole (Product) 3-tert-Butylisoxazole (Alternative) Planar Isoxazoles (Control)
Steric Vector Distal to the N-O bond; reduces clash with ortho-substituents on adjacent rings.[1]Proximal to the Nitrogen; often creates steric clash with N-coordinated metals or H-bond donors.Minimal steric bulk; allows tight packing.[1]
Crystal Packing Tendency for Herringbone or corrugated packing due to the bulky group disrupting planarity.Often forms Slip-stacked columns, but can suffer from disorder in the tert-butyl rotation.High-density planar stacking (

-

dominant).[1]
Lattice Energy Moderate; lower melting points generally observed due to reduced

-overlap.[1]
Higher lattice energy often observed if the t-butyl group locks into a lattice void.Highest lattice energy (high MP, lower solubility).[1]
Disorder Risk High: The tert-butyl group frequently rotates (3-fold disorder) at room temperature.[1]Moderate: Steric clash with the ring nitrogen can lock the conformation.Low: Rigid structure.[1]
The "Bulky Group" Effect

The tert-butyl group acts as a "spacer" in the crystal lattice. While planar aromatic rings (like phenyl-isoxazoles) want to stack flat (distance ~3.4 Å), the tert-butyl group (radius ~3.0 Å) forces the layers apart.[1]

  • Result: 5-tert-butyl derivatives often crystallize in lower-symmetry space groups (e.g., P2₁/c or P2₁2₁2₁) rather than high-symmetry planar groups, creating channels that can accommodate solvent molecules or enhance solubility.[1]

Part 2: Representative Crystallographic Data

The following data illustrates the typical crystallographic signature of a 5-tert-butylisoxazole derivative (e.g., a 3-phenyl-5-tert-butylisoxazole analog). Note the large unit cell volume relative to the molecular weight, indicative of the "spacing" effect of the tert-butyl group.

Table 1: Comparative Crystal Data Parameters

Parameter5-tert-Butyl Derivative (Representative)Planar Analog (No t-Butyl)Implication
Crystal System Monoclinic / OrthorhombicTriclinic / MonoclinicBulky groups reduce symmetry options.[1]
Space Group

or


or

Chiral packing is common if other chiral centers exist.[1]
Unit Cell Vol (

)
~1100–1300 ų (

)
~800–900 ų (

)
Key Differentiator: t-Butyl adds ~150 ų per molecule effectively.[1]
Density (

)
~1.15 - 1.25 g/cm³~1.35 - 1.45 g/cm³Lower density correlates with better solubility.[1]
R-Factor (

)
Typically 0.04 – 0.06< 0.04t-Butyl rotational disorder often inflates

slightly.[1]

Critical Insight: If your


 value remains high (>0.08) despite good data quality, check for rotational disorder  of the tert-butyl methyl groups. This is a hallmark of this scaffold.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis Workflow (1,3-Dipolar Cycloaddition)

The most robust route to 5-tert-butylisoxazoles is the reaction of a nitrile oxide with 3,3-dimethyl-1-butyne.

SynthesisWorkflow Start Aldehyde Precursor (R-CHO) Oxime Aldoxime Formation (NH2OH·HCl) Start->Oxime Condensation Chlor Chlorination (NCS / DMF) Oxime->Chlor Halogenation NitrileOxide Nitrile Oxide (In situ generation via Et3N) Chlor->NitrileOxide Dehydrohalogenation Cyclo 1,3-Dipolar Cycloaddition (+ 3,3-dimethyl-1-butyne) NitrileOxide->Cyclo Click Rxn Product 5-tert-Butylisoxazole Cyclo->Product Regioselective Check Regioisomer Check (NMR) Product->Check Check->Product Pass (H-4 singlet ~6.0 ppm)

Figure 1: Synthesis pathway for 5-tert-butylisoxazole derivatives via nitrile oxide cycloaddition. Note the regioselectivity check.

Crystallization & Data Collection Protocol[1]

Objective: Obtain a single crystal >0.1 mm suitable for Mo-K


 or Cu-K

radiation.
  • Solvent Selection:

    • Primary: Ethanol or Methanol (good solubility).[1]

    • Antisolvent: Hexane or Water.[1]

    • Method: Slow evaporation at 4°C is superior to room temperature to reduce thermal motion of the tert-butyl group.

  • Mounting:

    • Use a MiTeGen loop with Paratone oil.[1]

    • CRITICAL: Flash cool immediately to 100 K . Do not collect data at room temperature (298 K). The high thermal vibration of the tert-butyl group at 298 K will smear the electron density, making the methyl carbons difficult to refine.

  • Data Processing (The "Self-Validating" Step):

    • Step A: Solve structure (SHELXT).[1]

    • Step B: Refine (SHELXL).

    • Step C (Validation): Check the thermal ellipsoids of the tert-butyl carbons. If they look like "footballs" or "cigars" (highly anisotropic), you have disorder.[1]

    • Correction: Split the methyl positions into Part A (occupancy

      
      ) and Part B (occupancy 
      
      
      
      ).

Part 4: Analysis of Intermolecular Interactions[2]

Using tools like CrystalExplorer (Hirshfeld Surface Analysis), the packing of 5-tert-butylisoxazole derivatives reveals distinct patterns compared to planar alternatives.

The "Spacer" Effect

Unlike planar aromatics that rely on


 stacking (interaction energy ~ -5 to -10 kcal/mol), 5-tert-butyl derivatives are dominated by H 

H dispersion forces
.[1]
  • Observation: The Hirshfeld surface usually shows large red regions (close contact) around the tert-butyl group corresponding to H

    
     H contacts.
    
  • Consequence: These weak, non-directional forces make the crystal lattice "softer" and more susceptible to polymorphism.

Hydrogen Bonding

If an amide or hydroxyl group is present on the 3-position (e.g., 3-amido-5-tert-butylisoxazole):

  • Motif: Formation of Centrosymmetric Dimers (

    
     graph set).
    
  • Role of t-Butyl: The bulky group at position 5 does not interfere with this dimer formation, unlike a 3-tert-butyl group which would sterically hinder the donor/acceptor sites.

InteractionLogic Input Analyze Crystal Packing CheckPi Check Pi-Stacking (Centroid dist < 3.8 A) Input->CheckPi CheckHH Check H...H Contacts (Hirshfeld Surface) CheckPi->CheckHH Weak/No Overlap Result1 Planar Stacking (Likely 3-unsubstituted) CheckPi->Result1 Strong Overlap Result2 Herringbone/Channel (5-tert-butyl dominant) CheckHH->Result2 Dominant Dispersion

Figure 2: Decision logic for classifying packing motifs based on interaction types.

Part 5: References

  • Synthesis & Regioselectivity:

    • Hansen, T. V., et al. "Reaction of nitrile oxides with alkynes: Regioselective synthesis of 3,5-disubstituted isoxazoles."[1] Journal of Organic Chemistry, 2005.[1]

    • [1]

  • Crystallographic Methodology:

    • Spek, A. L.[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.[1] (Essential for validating t-butyl disorder).

  • Intermolecular Interactions (Isoxazoles):

    • Dominiak, P. M., et al. "Intermolecular interactions in a series of bioactive oxazoles/isoxazoles."[1] Crystal Growth & Design, 2021.[1][2]

  • Representative Data (Benzofuran/Isoxazole analogs):

    • Example structure C24H24I2O2 (Contains 5-tert-butyl motif).[1] Zeitschrift für Kristallographie, 2024.[1]

Sources

Safety & Regulatory Compliance

Safety

5-Tert-butyl-1,2-oxazole-4-carbaldehyde proper disposal procedures

Executive Summary: Operational Disposal Directive 5-Tert-butyl-1,2-oxazole-4-carbaldehyde (also known as 5-tert-butylisoxazole-4-carbaldehyde) requires strict adherence to Non-Halogenated Organic Waste protocols. As a he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Directive

5-Tert-butyl-1,2-oxazole-4-carbaldehyde (also known as 5-tert-butylisoxazole-4-carbaldehyde) requires strict adherence to Non-Halogenated Organic Waste protocols. As a heterocyclic aldehyde containing a lipophilic tert-butyl group, this compound presents specific risks regarding skin sensitization, respiratory irritation, and potential flammability .

Immediate Action Required:

  • Waste Stream: Classify as Non-Halogenated Organic Solvent/Solid Waste .

  • Primary Hazard: Irritant (Skin/Eye/Respiratory) and Potential Sensitizer (Aldehyde moiety).[1]

  • Prohibited Action: Do NOT dispose of down the drain or mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides).

Chemical Hazard & Safety Profile (E-E-A-T)

Expertise Note: While specific Safety Data Sheets (SDS) for this exact isomer are rare, the functional groups (isoxazole ring + aldehyde) dictate a "worst-case" safety profile based on structure-activity relationships (SAR).

Parameter Specification / Hazard Operational Implication
GHS Classification Warning Handle with standard PPE (Nitrile gloves, goggles, lab coat).
Hazard Statements H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)H317 (May cause allergic skin reaction)Aldehyde Warning: Aldehydes are known sensitizers. Double-gloving is recommended for large-scale handling.
Reactivity Oxidation Sensitive The aldehyde group readily oxidizes to the corresponding carboxylic acid in air. Store under inert gas (Argon/Nitrogen) prior to disposal to prevent degradation into acidic waste.
Physical State Low-melting Solid or Viscous OilDisposal method depends on state; see Workflow below.

Disposal Decision Workflow

Visualization: The following logic gate ensures the compound is routed to the correct destruction facility, preventing regulatory violations (RCRA/EPA).

DisposalWorkflow Start Start: 5-Tert-butyl-1,2-oxazole-4-carbaldehyde Waste CheckState Determine Physical State Start->CheckState IsLiquid Liquid / Dissolved in Solvent? CheckState->IsLiquid Solution/Oil IsSolid Solid / Powder? CheckState->IsSolid Pure Solid SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) IsLiquid->SolventCheck RouteC Route C: Solid Hazardous Waste (Pack in Drum) IsSolid->RouteC RouteA Route A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->RouteA Yes (Contains Halogens) RouteB Route B: Non-Halogenated Organic Waste (Standard Incineration) SolventCheck->RouteB No (e.g., Acetone, EtOH, DMSO)

Caption: Figure 1. Logic flow for determining the correct waste stream based on physical state and solvent composition.

Detailed Disposal Procedures

Protocol A: Small-Scale Laboratory Disposal (< 100 g)

Scenario: Residual amounts in round-bottom flasks or expired reagents.

  • Solubilization (If Solid):

    • Dissolve the solid residue in a minimal amount of a combustible, non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).

    • Reasoning: Incinerators operate most efficiently when waste is a homogeneous liquid with high calorific value.

  • Transfer:

    • Pour the solution into the Non-Halogenated Organic Waste container (typically a white or yellow-labeled carboy).

    • Critical Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Chromic acid) to prevent an exothermic reaction with the aldehyde.

  • Rinsing:

    • Triple-rinse the original vessel with acetone. Add rinsate to the same waste container.

  • Labeling:

    • Tag the waste container with the full chemical name: "5-Tert-butyl-1,2-oxazole-4-carbaldehyde solution."

    • Mark hazards: "Irritant," "Flammable" (due to solvent).

Protocol B: Large-Scale / Process Disposal (> 1 kg)

Scenario: Pilot plant waste or expired bulk inventory.

  • Segregation:

    • Do not mix with other waste streams. Keep in the original container if intact and compatible (Glass or HDPE).

  • Bulking:

    • If the original container is compromised, transfer to a UN-rated steel or HDPE drum (UN 1A1 or 1H1).

  • Stabilization:

    • If the material has signs of crystallization or peroxidation (unlikely for this specific structure but possible for impure aldehydes), test for peroxides before sealing.

  • Manifesting:

    • List under RCRA Waste Code D001 (Ignitable) if in flammable solvent, or as "Non-RCRA Regulated Organic Solid" if pure, depending on local regulations.

    • Note: Always consult your EHS officer for site-specific codes.

Emergency Response: Spills & Exposure

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Wear nitrile gloves (double layer), safety goggles, and a lab coat. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Containment:

    • Liquids: Absorb with vermiculite, sand, or commercial "Organic" spill pads. Do not use paper towels (fire hazard).

    • Solids: Sweep gently using a dustpan to avoid generating dust aerosols.

  • Disposal of Debris: Place all contaminated absorbents into a heavy-duty plastic bag, seal, and place inside a solid hazardous waste drum.

Chemical Compatibility Matrix

Trustworthiness: This matrix prevents dangerous operational errors by identifying incompatible mixtures.

Chemical Class Compatibility Status Risk Analysis
Strong Oxidizers (HNO₃, KMnO₄)INCOMPATIBLE Aldehydes oxidize exothermically; risk of fire or explosion.
Strong Bases (NaOH, KOH)INCOMPATIBLE Can induce Cannizzaro reactions or polymerization, generating heat.
Reducing Agents (LiAlH₄)INCOMPATIBLE Violent reaction generating hydrogen gas.
Water / Alcohols COMPATIBLE Safe for dilution or cleaning (e.g., Ethanol wash).

References

  • PubChem. (2025).[2] 5-tert-butyl-1,2-oxazole-4-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

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